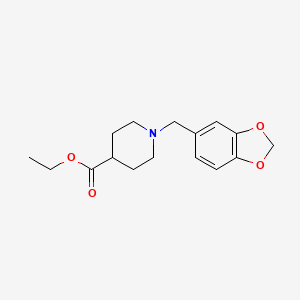![molecular formula C18H28ClNO B5133259 1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine](/img/structure/B5133259.png)
1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine, also known as JWH-250, is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors CB1 and CB2. It was first synthesized in 1995 by John W. Huffman and his team at Clemson University. Since then, JWH-250 has gained popularity as a research chemical due to its ability to mimic the effects of THC, the active compound in marijuana.
Mecanismo De Acción
1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine acts as a potent agonist for the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the cannabinoid receptors is responsible for the psychoactive effects of 1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine, including its ability to produce feelings of euphoria and relaxation.
Biochemical and Physiological Effects:
1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce pain and inflammation, stimulate appetite, and improve mood. 1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine in lab experiments is its ability to mimic the effects of THC, the active compound in marijuana. This allows researchers to study the effects of cannabinoids on various physiological processes without the legal and ethical issues associated with using marijuana. However, one limitation of using 1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine is its potency, which can make it difficult to control the dosage and avoid unwanted side effects.
Direcciones Futuras
There are many future directions for research involving 1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine. One area of interest is the development of new drugs based on the structure of 1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine that can be used to treat pain, inflammation, and cancer. Another area of interest is the study of the long-term effects of 1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine on the brain and other organs. Finally, researchers are also interested in studying the interactions between 1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine and other drugs, as well as the potential for abuse and addiction.
Métodos De Síntesis
The synthesis of 1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine involves the reaction of 4-chloro-2,6-dimethylphenol with 1-bromo-5-pentylpiperidine in the presence of a palladium catalyst. This reaction leads to the formation of 1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine as a white solid. The purity of the compound can be improved through recrystallization and chromatography.
Aplicaciones Científicas De Investigación
1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine has been used extensively in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has been used to investigate the effects of cannabinoids on pain, inflammation, appetite, and mood. 1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine has also been used to study the effects of cannabinoids on cancer cells and to develop new drugs for the treatment of cancer.
Propiedades
IUPAC Name |
1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClNO/c1-15-13-17(19)14-16(2)18(15)21-12-8-4-7-11-20-9-5-3-6-10-20/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMULBKGHHTJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCCN2CCCCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5133182.png)
![4-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5133195.png)
![N-[2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5133201.png)
![1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5133215.png)
![[1-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5133222.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5133224.png)
![1-[3-(4-methylphenyl)-1-adamantyl]-2-(1-pyrrolidinyl)ethanone hydrochloride](/img/structure/B5133231.png)

![methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5133244.png)
![N-[1-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5133246.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133251.png)
![methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate](/img/structure/B5133267.png)
![3-benzyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B5133272.png)
